赤藓糖醇
描述
赤藓糖醇是一种天然存在的糖醇(多元醇),通常用作低热量甜味剂。它存在于各种水果和发酵食品中,并通过发酵进行商业生产。赤藓糖醇的甜度约为蔗糖(食糖)的 60-70%,但几乎不含热量。 它不会影响血糖水平,也不会引起蛀牙,因此成为糖尿病患者和希望减少糖摄入量的人们的首选 .
科学研究应用
赤藓糖醇在科学研究和各个行业中有着广泛的应用:
化学: 用作合成其他化学品的原料,以及配方的稳定剂。
生物学: 研究其对代谢途径的影响,以及作为非热量甜味剂的潜力。
准备方法
合成路线和反应条件: 赤藓糖醇可以通过在高温下使用镍催化剂对二醛淀粉进行氢化来合成。 由于效率低和成本高,这种方法在工业生产中并不常见 .
工业生产方法: 工业生产赤藓糖醇最常用的方法是微生物发酵。嗜渗酵母,如毛霉属、念珠菌属和酵母属,用于发酵玉米淀粉衍生的葡萄糖。 发酵过程之后是几个下游过程,包括生物质澄清、不溶性化合物的分离、纯化和浓缩,以获得赤藓糖醇晶体 .
化学反应分析
反应类型: 赤藓糖醇会经历各种化学反应,包括氧化、还原和酯化。
常见试剂和条件:
氧化: 赤藓糖醇可以用温和的氧化剂氧化生成赤藓糖。
还原: 它可以用硼氢化钠等还原剂从赤藓糖还原生成赤藓糖醇。
酯化: 赤藓糖醇可以在酸性条件下与酸反应生成酯。
主要产物:
氧化: 赤藓糖
还原: 赤藓糖醇
酯化: 赤藓糖醇酯
作用机制
赤藓糖醇主要通过与其舌头上的味觉受体相互作用发挥其作用,提供甜味,而没有与糖相关的热量。它在小肠中吸收,并以未改变的形式在尿液中排出,这意味着它在体内不会经历明显的代谢。 这一特性使其适合糖尿病患者,因为它不会影响血糖水平 .
相似化合物的比较
赤藓糖醇经常与其他糖醇和人造甜味剂进行比较:
木糖醇: 甜度相似,但热量更高,大量食用会导致消化问题。
山梨糖醇: 甜度较低,更容易引起胃肠道不适。
甜菊糖: 是一种天然甜味剂,比赤藓糖醇甜得多,但可能会有苦味。
赤藓糖醇的独特特性,如低热量含量、对血糖的影响最小以及高消化耐受性,使其成为许多应用的首选。
属性
IUPAC Name |
(2S,3R)-butane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
Record name | ERYTHRITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043919 | |
Record name | Erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043919 | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid | |
Record name | 1,2,3,4-Butanetetrol, (2R,3S)-rel- | |
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Record name | ERYTHRITOL | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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Boiling Point |
330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg | |
Record name | Erythritol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7968 | |
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Record name | Erythritol | |
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Solubility |
Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C | |
Record name | ERYTHRITOL | |
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Density |
1.451 g/cu cm at 20 °C | |
Record name | Erythritol | |
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Vapor Pressure |
0.0000237 [mmHg] | |
Record name | Erythritol | |
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Mechanism of Action |
... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
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Color/Form |
Bipyramidal tetragonal prisms, White crystals | |
CAS No. |
149-32-6 | |
Record name | Erythritol | |
Source | CAS Common Chemistry | |
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Melting Point |
119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/ | |
Record name | ERYTHRITOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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